molecular formula C10H14O B1604796 4-Isopropyl-2-methylphenol CAS No. 1740-97-2

4-Isopropyl-2-methylphenol

Cat. No. B1604796
CAS RN: 1740-97-2
M. Wt: 150.22 g/mol
InChI Key: WYXXLXHHWYNKJF-UHFFFAOYSA-N
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Description

4-Isopropyl-2-methylphenol, also known as Isoeugenol, is a naturally occurring phenolic compound found in essential oils such as clove oil, nutmeg oil, and ylang-ylang oil. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It has also been used in the synthesis of various other compounds such as fragrances, flavorings, and fragrant materials. Isoeugenol is a powerful antioxidant and has been studied for its potential benefits in the prevention of various diseases.

Scientific Research Applications

Antimicrobial and Preservative Properties

4-Isopropyl-2-methylphenol, also known as isopropyl methylphenol, has applications as an anti-mold and general antimicrobial agent. It is used as a preservative and antioxidant in various pharmaceuticals, including over-the-counter drugs, quasi-drugs, and cosmetics. This is due to its non-irritating nature to the skin and its general consideration as a non-sensitizer (Iijima & Takayama, 2019).

Antioxidative Properties

A study on the derivatives of thymol, carvacrol, and eugenol, which included this compound, showed that these derivatives possess remarkably better antioxidative properties compared to their parent compounds. These derivatives displayed effectiveness similar to or better than traditional antioxidants like butylated hydroxytoluene and vitamin C (Mastelić et al., 2008).

Chemical Synthesis and Industrial Applications

The isopropylation of m-cresol with isopropyl alcohol to produce 2-isopropyl-5-methylphenol, among other products, was studied using Al–MCM-41 molecular sieves. This process is relevant in the synthesis of industrial chemicals (Umamaheswari, Palanichamy, & Murugesan, 2002).

Insecticidal Activity

2-Isopropyl-5-methylphenol, derived from Thymus vulgaris oil, and its derivatives exhibit significant insecticidal activity against Tribolium castaneum, an insect pest. This suggests its potential use in pest control, particularly for stored-grain insects (Lee & Lee, 2016).

Experimental Cancer Treatments

Research into the derivatives of thymol, carvacrol, and eugenol, including this compound, indicated that these compounds have dose-dependent antiproliferative effects on human uterine carcinoma cells (HeLa). This suggests potential applications in experimental cancer treatments (Mastelić et al., 2008).

Corrosion Inhibition

2-Isopropyl-5-methylphenol and its derivatives have been studied for their corrosion inhibition properties. Electron donating and withdrawing groups on these compounds significantly affect their efficiency as corrosion inhibitors. This theoretical study contributes to understanding and optimizing corrosion inhibitors for practical applications (Hadisaputra, Hamdiani, & Junaidi, 2016).

Mechanism of Action

Target of Action

4-Isopropyl-2-methylphenol, also known as carvacrol, is a component of essential oils produced by aromatic plants and spices . It has been reported to exhibit numerous bioactivities in cells and animals . It has been confirmed by pharmacological and clinical studies to show strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton .

Mode of Action

Carvacrol’s mode of action is primarily through its interaction with bacterial cells. It has been shown to have a high antimicrobial activity, which is attributed to the presence of the free hydroxyl group, hydrophobicity, and the phenol moiety . It is particularly effective against food-borne pathogens, including Escherichia coli, Salmonella, and Bacillus cereus .

Biochemical Pathways

Carvacrol affects several biochemical pathways. It has been shown to induce neurite outgrowth by activating the NGF high-affinity trkA receptor and the downstream PI3K-AKT and MAPK-ERK pathways . In addition, carvacrol increases the expression of proteins involved in neuronal plasticity .

Pharmacokinetics

It is known that carvacrol is a lipophilic small molecule able to cross the blood–brain barrier .

Result of Action

The molecular and cellular effects of carvacrol’s action are diverse. It has been reported to have antioxidative properties in food and in vivo . It also inhibits the production of microbial and fungal toxins . Moreover, carvacrol has anti-inflammatory, analgesic, antiarthritic, antiallergic, anticarcinogenic, antidiabetic, cardioprotective, gastroprotective, hepatoprotective, and neuroprotective properties .

Action Environment

The action of carvacrol can be influenced by environmental factors. For instance, it has been shown that carvacrol can permeate biofilm and effectively destroy bacteria or decrease the viability of bacteria in oral biofilms . The removal of the biofilm that had already formed was found to be difficult .

Biochemical Analysis

Biochemical Properties

4-Isopropyl-2-methylphenol has been reported to exhibit numerous bioactivities in cells and animals . It interacts with various enzymes, proteins, and other biomolecules. The hydrophobic nature of this compound, due to the presence of a benzene ring and methyl and isopropyl substituents, allows it to bind with guanine present in DNA .

Cellular Effects

This compound has been shown to induce apoptosis, cytotoxicity, cell cycle arrest, and antimetastatic activity. It also displays different antiproliferative effects and inhibits signaling pathways such as MAPKs and PI3K/AKT/mTOR . It has anti-inflammatory effects via inhibiting recruitment of cytokines and chemokines, and antioxidant effects via scavenging of free radicals .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The free radical substitution reaction with NBS on allylic positions is one of the known reactions .

Temporal Effects in Laboratory Settings

Its boiling points are much higher than those of alkanes, ethers, etc., of similar molecular mass .

Dosage Effects in Animal Models

Data on carvacrol toxicology is limited. Various toxicology studies have been done in different animal models . The lethal dose (LD 50) value of thymol for rats and guinea pigs is 980 mg/kg and 88 mg/kg, body weight, respectively .

Metabolic Pathways

This compound is involved in the mevalonic acid (MVA) pathway or by plastidic enzymatic 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, also called the 2-C-methylerythritol-4-phosphate (MEP) pathway .

Transport and Distribution

It is known that the compound is used in food products both as a flavoring component and as a preservative .

Subcellular Localization

It is known that the compound has a molecular formula of C10H14O .

properties

IUPAC Name

2-methyl-4-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXXLXHHWYNKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169745
Record name 4-Isopropyl-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1740-97-2
Record name Isocarvacrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1740-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropyl-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isopropyl-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ISOPROPYL-O-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Y0OLM4LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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